6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novel selective USP7 inhibitor, inducing tumour cell death, enhancing cytotoxicity with chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors
GNE-6776 is a novel selective USP7 inhibitor, inducing tumor cell death. GNE-6776 enhances cytotoxicity with chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound was synthesized via a three-component reaction, characterized using FT-IR, NMR, X-ray diffraction, and computational chemistry methods. This detailed analysis aids in understanding its molecular structure and properties (Jayarajan et al., 2019).
Non-linear Optical (NLO) Properties
- The compound has been investigated for its non-linear optical properties. Such studies are crucial for applications in photonics and telecommunications (Jayarajan et al., 2019).
Molecular Docking and Potential Anticancer Activity
- Molecular docking analyses have suggested that the compound could interact with the colchicine binding site of tubulin. This indicates a potential for inhibiting tubulin polymerization, which is a promising avenue for anticancer therapy (Jayarajan et al., 2019).
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide' involves the synthesis of the bipyridine core followed by the addition of the amine, ethyl, and hydroxyphenyl groups. The carboxamide group is then added through a coupling reaction.", "Starting Materials": [ "2-acetylpyridine", "methylamine", "ethyl bromide", "4-hydroxybenzaldehyde", "sodium borohydride", "acetic acid", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Condensation of 2-acetylpyridine with methylamine to form 2-methylamino-3-pyridone", "Alkylation of 2-methylamino-3-pyridone with ethyl bromide to form 4-ethyl-2-methylamino-3-pyridone", "Reduction of 4-ethyl-2-methylamino-3-pyridone with sodium borohydride to form 4-ethyl-2-methylamino-3-pyridinol", "Condensation of 4-ethyl-2-methylamino-3-pyridinol with 4-hydroxybenzaldehyde in acetic acid to form 6-(4-hydroxyphenyl)-4-ethyl-2-methylamino-3-pyridinol", "Acetylation of 6-(4-hydroxyphenyl)-4-ethyl-2-methylamino-3-pyridinol with acetic anhydride and triethylamine to form 6-(4-acetoxyphenyl)-4-ethyl-2-methylamino-3-pyridinol", "Coupling of 6-(4-acetoxyphenyl)-4-ethyl-2-methylamino-3-pyridinol with N-methyl-3,3'-bipyridine-6-carboxamide in N,N-dimethylformamide using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents to form '6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide", "Purification of the compound through precipitation with diethyl ether and recrystallization from ethanol" ] } | |
Numéro CAS |
2009273-60-1 |
Formule moléculaire |
C20H20N4O2 |
Poids moléculaire |
348.41 |
Nom IUPAC |
5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) |
Clé InChI |
UCYSSYGGXOFJKK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GNE-6776; GNE 6776; GNE6776 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide and how does this interaction provide insights for researchers?
A1: The research paper focuses on the interaction of this compound with USP7. [] While the abstract doesn't detail the downstream effects, studying the complex structure can provide crucial information for researchers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.